N-3-Bromophenyl biphenyl-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO/c20-15-9-6-10-16(13-15)21-19(22)18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPWUGQGFDDBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 3 Bromophenyl Biphenyl 2 Carboxamide
Retrosynthetic Analysis of N-3-Bromophenyl Biphenyl-2-carboxamide
A logical retrosynthetic analysis of this compound identifies two primary disconnection points, leading to two main synthetic pathways. The most straightforward disconnection is at the amide bond (C-N bond), which separates the molecule into biphenyl-2-carboxylic acid and 3-bromoaniline (B18343). This approach is attractive due to the commercial availability of both starting materials.
A second disconnection can be made at the C-C bond of the biphenyl (B1667301) linkage. This strategy would involve coupling a substituted phenyl ring containing the amide functionality with another aryl group. For instance, one could envision a coupling between a derivative of 2-bromobenzoic acid and a substituted phenylboronic acid, followed by amidation, or a coupling between an N-aryl-2-bromobenzamide and a phenylboronic acid. The former is often more practical as the Suzuki-Miyaura coupling is typically robust and high-yielding. A graphical representation of the primary retrosynthetic disconnection is shown below.
Primary Retrosynthetic Disconnection:
Classical Amide Bond Formation Strategies
The formation of the amide bond between biphenyl-2-carboxylic acid and 3-bromoaniline is a crucial step in the synthesis of the target molecule. While direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient, a variety of coupling reagents have been developed to facilitate this transformation under milder conditions. luxembourg-bio.com
Coupling Reagents and Conditions for Carboxylic Acid and Amine Derivatives
The choice of coupling reagent is critical, especially when dealing with sterically hindered or electronically deactivated substrates. For the coupling of biphenyl-2-carboxylic acid with 3-bromoaniline, several classes of reagents can be employed, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. hepatochem.com
Common carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective but can sometimes lead to the formation of N-acylurea byproducts and may require additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. luxembourg-bio.comnih.gov Phosphonium reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are known for their high reactivity. Uronium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly efficient and are frequently used in peptide synthesis and complex molecule assembly. nih.gov
More recent methods, such as the use of sulfuryl fluoride (B91410) (SO2F2) for the clickable coupling of carboxylic acids and amines at room temperature, offer a highly efficient and practical alternative. bohrium.comrsc.org
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Additive (if common) | Typical Solvent(s) |
| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt, DMAP | DCM, THF, DMF |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt, HOAt | DCM, DMF |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | DIPEA, Et3N | DMF, DCM |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | DIPEA, Et3N | DMF, DCM |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | DIPEA, Et3N | DMF, NMP |
Note: This table is not exhaustive and represents a selection of commonly used reagents. The choice of reagent, additive, and solvent depends on the specific substrates and desired reaction conditions.
Optimization of Reaction Parameters and Yields
Optimizing reaction parameters is key to achieving high yields and purity of this compound. Factors such as the stoichiometry of the reactants, the choice of base, reaction temperature, and time all play a significant role. rsc.org For instance, in couplings involving anilines, which are less nucleophilic than aliphatic amines, a stronger base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et3N) is often required. nih.gov The reaction temperature can be varied from room temperature to elevated temperatures to drive the reaction to completion, although milder conditions are generally preferred to minimize side reactions. The optimization process is often empirical and may involve screening a variety of conditions. researchgate.netresearchgate.net
Cross-Coupling Approaches for Biphenyl and Bromo-Phenyl Linkages
The formation of the biphenyl core of the target molecule is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the most prominent method. rsc.org
Suzuki-Miyaura Cross-Coupling Reactions for Biphenyl Formation
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide (or triflate) in the presence of a palladium catalyst and a base. yonedalabs.comresearchgate.net For the synthesis of the biphenyl-2-carboxylic acid precursor, this would involve the coupling of 2-bromobenzoic acid with phenylboronic acid. This reaction is known for its high functional group tolerance and generally gives high yields. nih.gov
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of palladium source and, more importantly, the ligand coordinated to the palladium center, is crucial for the success of the reaction, particularly with challenging substrates like ortho-substituted aryl halides. beilstein-journals.orgacs.org
A variety of palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)2), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), and palladium(II) chloride (PdCl2). The ligands play a critical role in stabilizing the palladium catalyst, promoting the individual steps of the catalytic cycle, and influencing the reaction's scope and efficiency. For sterically hindered substrates, bulky and electron-rich phosphine (B1218219) ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven to be highly effective. nih.govacs.org
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides and Boronic Acids
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)2 | PPh3 | K2CO3 | Toluene (B28343)/H2O | 100 |
| Pd(PPh3)4 | - | Na2CO3 | DME/H2O | 90 |
| Pd2(dba)3 | SPhos | K3PO4 | Dioxane/H2O | 80-110 |
| PdCl2(dppf) | - | Cs2CO3 | DMF | 100 |
| Pd/C | - | Na2CO3 | MeOH/H2O | Reflux |
Note: This table provides examples of common conditions. The optimal conditions can vary significantly depending on the specific aryl halide and boronic acid used.
The reaction is typically carried out in a mixture of an organic solvent and water, with a base such as potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or cesium carbonate (Cs2CO3) being essential for the transmetalation step. The choice of base can also influence the reaction outcome, with milder bases sometimes being advantageous for substrates with base-sensitive functional groups.
Selection of Organoboron Reagents and Reaction Conditions
The Suzuki coupling is a cornerstone of biaryl synthesis, celebrated for its mild reaction conditions and the high commercial availability and stability of its organoboron reagents. A primary route to the biphenyl core of the target molecule involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid. For instance, biphenyl-2-carboxylic acid, the precursor to the final amide, is efficiently synthesized via the Suzuki coupling of 2-bromobenzoic acid with phenylboronic acid.
The selection of the organoboron reagent is critical for reaction efficiency. While phenylboronic acid is the most common choice, other reagents can be employed, each with specific advantages.
Arylboronic Acids: Phenylboronic acid is widely used due to its stability and reactivity.
Arylboronic Esters (e.g., pinacol (B44631) esters): These are often preferred when the corresponding boronic acid is unstable, prone to decomposition, or difficult to purify. They exhibit enhanced stability and are highly compatible with a wide range of functional groups.
Organotrifluoroborate Salts (e.g., potassium phenyltrifluoroborate): These salts are crystalline, highly stable solids that are easy to handle and store, often showing excellent reactivity under Suzuki conditions.
Reaction conditions must be meticulously optimized to maximize yield and minimize side products. Key parameters include the choice of catalyst, base, and solvent. Modern advancements have introduced highly efficient catalyst systems, including those based on palladium complexes with specialized phosphine ligands, which allow for lower catalyst loadings and milder conditions. The choice of base is crucial for activating the organoboron reagent and facilitating the catalytic cycle.
Table 1: Typical Reaction Conditions for Suzuki Coupling to form Biphenyl-2-carboxylic Acid
| Parameter | Selection | Purpose / Rationale |
|---|---|---|
| Aryl Halide | 2-bromobenzoic acid | Commercially available starting material for the biphenyl core. |
| Organoboron Reagent | Phenylboronic acid | Standard, effective reagent for introducing the second phenyl ring. |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Palladium sources are essential for the catalytic cycle. |
| Ligand | PPh₃, SPhos, XPhos | Phosphine ligands stabilize the palladium center and promote catalysis. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and facilitates transmetalation. |
| Solvent | Toluene, Dioxane, DMF/Water | Solubilizes reactants and facilitates heat transfer. Aqueous mixtures are common. |
| Temperature | 80-110 °C | Provides the necessary activation energy for the reaction to proceed efficiently. |
Once the biphenyl-2-carboxylic acid is formed, it can be converted to this compound through standard amide bond formation. This typically involves activating the carboxylic acid (e.g., by converting it to an acyl chloride with thionyl chloride) and then reacting it with 3-bromoaniline.
Alternative Cross-Coupling Strategies (e.g., Ullmann, Negishi, Kumada)
While the Suzuki coupling is prevalent, other cross-coupling reactions offer alternative pathways for constructing the biphenyl C-C bond, particularly when specific functional group tolerance is required or when boronic acids are not viable.
Ullmann Coupling: This classic reaction involves the copper-mediated coupling of two aryl halides. A potential, though often lower-yielding, route could involve the coupling of 2-iodobenzoic acid with bromobenzene (B47551) using a copper catalyst at high temperatures. The harsh conditions required for the traditional Ullmann reaction (high temperatures, stoichiometric copper) have led to the development of modern, ligand-assisted protocols that proceed under milder conditions.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is formed from the corresponding aryl halide. For this synthesis, phenylzinc chloride could be coupled with a 2-halobenzoic acid derivative under palladium or nickel catalysis. Organozinc reagents are among the most reactive organometallics, often allowing for reactions to occur at room temperature. However, they are highly moisture-sensitive, requiring strictly anhydrous reaction conditions.
Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium) coupled with an organic halide in the presence of a nickel or palladium catalyst. A plausible route would be the reaction of phenylmagnesium bromide with a 2-halobenzoate ester. The high reactivity of Grignard reagents makes the Kumada coupling very efficient, but it also limits its functional group tolerance, as Grignards react readily with acidic protons (like those on carboxylic acids), necessitating the use of protecting groups.
Purification Techniques for this compound
Following synthesis, the crude product must be purified to remove unreacted starting materials, catalyst residues, and byproducts. A multi-step purification strategy is typically employed for amide compounds of this nature.
Work-up and Extraction: The initial step involves quenching the reaction and separating the organic product from the aqueous phase. This is usually done by adding water and a water-immiscible organic solvent (like ethyl acetate or dichloromethane), followed by separation in a separatory funnel. The organic layer may be washed with a mild acid, a mild base (like sodium bicarbonate solution to remove any unreacted carboxylic acid), and brine to remove impurities.
Crystallization: Recrystallization is a highly effective technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. Suitable solvents might include ethanol, isopropanol, or ethyl acetate/hexane (B92381) mixtures.
Column Chromatography: For more challenging separations or to achieve very high purity, silica (B1680970) gel column chromatography is the method of choice. A solvent system (eluent) of appropriate polarity is selected to move the components of the mixture down the column at different rates. The polarity is typically optimized using thin-layer chromatography (TLC) beforehand. For a moderately polar amide like this compound, a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is commonly used.
Green Chemistry Considerations in Synthesis
Solvent Selection: Traditional cross-coupling reactions often use petroleum-derived solvents like toluene or dioxane, which have significant health and environmental drawbacks. Green chemistry encourages the use of more benign alternatives. Water, when suitable for the specific catalyst system, is an ideal green solvent. Other greener options include bioderived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are more sustainable and have better safety profiles.
Catalyst Efficiency: A major goal is to reduce the amount of metal catalyst used. The development of highly active palladium catalysts, including nanoparticle catalysts and phosphine-ligated systems, allows for very low catalyst loadings (measured in parts-per-million), which minimizes metal waste. Furthermore, developing methods for recycling the palladium catalyst from the reaction mixture is a key area of green chemistry research.
Atom Economy: The atom economy of a reaction measures how many atoms from the reactants are incorporated into the final product. Cross-coupling reactions can have moderate atom economy due to the formation of stoichiometric salt byproducts. Designing synthetic routes that maximize atom economy is a fundamental green chemistry principle. For instance, C-H activation strategies, which directly couple C-H bonds, are an emerging alternative to traditional cross-couplings and offer a much higher atom economy by avoiding the pre-functionalization of starting materials.
Energy Efficiency: Conducting reactions at lower temperatures and for shorter durations reduces energy consumption. The use of highly active catalysts can enable milder reaction conditions, contributing to a more energy-efficient process.
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Table 2: Chemical Compounds Mentioned
| Compound Name | Role in Synthesis |
|---|---|
| This compound | Target Molecule |
| Biphenyl-2-carboxylic acid | Key Precursor |
| 3-Bromoaniline | Starting Material (Amine Component) |
| 2-Bromobenzoic acid | Starting Material (Aryl Halide) |
| Phenylboronic acid | Reagent (Suzuki Coupling) |
| Thionyl chloride | Reagent (Acid Activation) |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst |
| Triphenylphosphine (PPh₃) | Ligand |
| Potassium carbonate (K₂CO₃) | Base |
| Toluene | Solvent |
| Ethyl acetate | Solvent |
Structural Elucidation and Conformational Analysis of N 3 Bromophenyl Biphenyl 2 Carboxamide
Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to elucidating the structure of novel compounds. For N-3-Bromophenyl biphenyl-2-carboxamide, a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), would be employed to confirm its identity and provide insights into its chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.
¹H-NMR Spectroscopy: In the proton NMR spectrum of a related biphenyl (B1667301) carboxamide analogue, 2-(anilino)-1-(4-phenylphenyl)ethanone, the aromatic protons appear as a multiplet in the range of δ 7.4-7.8 ppm, and the NH proton gives a singlet at δ 2.4 ppm. nih.gov For this compound, one would expect a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm) due to the protons on the three phenyl rings. The exact chemical shifts and coupling constants would be influenced by the positions of the bromo and carboxamide substituents. The amide proton (N-H) would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the amide group is expected to resonate at a downfield chemical shift, typically in the range of 160-170 ppm. The aromatic carbons would appear between approximately 110 and 150 ppm, with the carbon attached to the bromine atom showing a characteristic shift.
| ¹H-NMR Data (Predicted) | |
| Chemical Shift (δ ppm) | Assignment |
| ~8.0 - 8.5 | Amide N-H |
| ~7.0 - 8.0 | Aromatic Protons |
| ¹³C-NMR Data (Predicted) | |
| Chemical Shift (δ ppm) | Assignment |
| ~165 | Carbonyl Carbon (C=O) |
| ~120 - 145 | Aromatic Carbons |
| ~122 | Carbon-Bromine (C-Br) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the amide and aromatic functionalities. A strong absorption band is expected around 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the amide group. nih.gov The N-H stretching vibration of the secondary amide would appear as a sharp peak in the region of 3300-3500 cm⁻¹. nih.gov Multiple bands in the 1400-1600 cm⁻¹ region would be indicative of C=C stretching vibrations within the aromatic rings. The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers.
| IR Spectroscopy Data (Predicted) | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3300 - 3500 | N-H Stretch |
| 3000 - 3100 | Aromatic C-H Stretch |
| 1650 - 1680 | Amide C=O Stretch |
| 1400 - 1600 | Aromatic C=C Stretch |
| 500 - 600 | C-Br Stretch |
Mass Spectrometry (MS and HRMS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula.
Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺) would be observed for the molecular ion and any bromine-containing fragments.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition and confirming the molecular formula as C₁₉H₁₄BrNO.
| Mass Spectrometry Data | |
| Molecular Formula | C₁₉H₁₄BrNO |
| Molecular Weight | 352.23 g/mol |
| Expected [M]⁺ | m/z corresponding to C₁₉H₁₄⁷⁹BrNO |
| Expected [M+2]⁺ | m/z corresponding to C₁₉H₁₄⁸¹BrNO |
X-ray Crystallographic Analysis
X-ray crystallography provides definitive proof of the molecular structure and offers detailed insights into the three-dimensional arrangement of atoms and intermolecular interactions in the solid state.
Single-Crystal Growth and Data Collection
To perform an X-ray crystallographic analysis, a high-quality single crystal of this compound would need to be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Once a suitable crystal is obtained, it is mounted on a diffractometer. X-ray diffraction data are then collected by rotating the crystal in a beam of X-rays and recording the intensities and positions of the diffracted beams.
Molecular and Supramolecular Architecture
Furthermore, the crystallographic data would elucidate the supramolecular architecture, which is the arrangement of molecules in the crystal lattice. This arrangement is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. In the case of this compound, the amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor, potentially leading to the formation of hydrogen-bonded chains or networks. The bromine atom could also participate in halogen bonding interactions. The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure. Understanding these interactions is crucial for predicting the physical properties of the solid material.
Analysis of Intermolecular Interactions
Hydrogen Bonding: In the crystal structures of similar carboxamides, classical N—H···O hydrogen bonds are a predominant feature, often forming chains or dimeric motifs that link adjacent molecules. For instance, in related structures, the amide proton acts as a hydrogen-bond donor to the carbonyl oxygen of a neighboring molecule, leading to the formation of robust supramolecular synthons. In addition to these primary interactions, weaker C—H···O and C—H···π hydrogen bonds are also frequently observed, contributing to the cohesion of the crystal lattice. In the case of this compound, it is anticipated that the amide N-H group would participate in strong hydrogen bonding with the carbonyl oxygen of an adjacent molecule.
Halogen Bonding: The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding. This is a highly directional interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as an oxygen or nitrogen atom, or even a π-system of an aromatic ring. In various bromo-substituted organic compounds, Br···O, Br···N, and C—Br···π interactions have been identified as significant structure-directing forces. These interactions can lead to the formation of distinct supramolecular architectures, such as chains or layers. For this compound, potential halogen bonds could form between the bromine atom and the carbonyl oxygen or the nitrogen atom of the amide group of a neighboring molecule.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be readily identified.
The dnorm surface for a molecule like this compound would be expected to show distinct red spots, indicating contacts shorter than the van der Waals radii and highlighting the locations of strong intermolecular interactions such as hydrogen and halogen bonds.
For analogous compounds, Hirshfeld analysis has revealed the following general trends which can be extrapolated to this compound:
H···H contacts typically constitute the largest percentage of the Hirshfeld surface, reflecting the abundance of hydrogen atoms on the molecular periphery.
O···H/H···O contacts , appearing as distinct "wings" on the fingerprint plot, correspond to hydrogen bonding interactions.
C···H/H···C contacts represent van der Waals interactions and C-H···π interactions.
Br···H/H···Br contacts provide insight into the prevalence of interactions involving the bromine atom, including halogen bonds.
A hypothetical breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of similar structures, is presented in the table below.
| Intermolecular Contact | Contribution (%) |
| H···H | ~40-50 |
| C···H/H···C | ~20-30 |
| O···H/H···O | ~10-20 |
| Br···H/H···Br | ~5-15 |
| Others (C···C, Br···C, etc.) | <5 |
This quantitative data from Hirshfeld surface analysis provides a detailed picture of the packing environment and the relative importance of different intermolecular forces in the crystal structure of this compound.
Theoretical and Computational Investigations of N 3 Bromophenyl Biphenyl 2 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of a molecule at the electronic level.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N-3-Bromophenyl biphenyl-2-carboxamide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional conformation (optimized geometry).
Expected Bond Lengths and Angles: The calculations would provide precise values for bond lengths (e.g., C-C, C-N, C=O, C-Br) and bond angles. For instance, the C-N bond in the amide group would exhibit partial double bond character. The bond angles around the sp² hybridized carbons in the phenyl rings would be approximately 120°, with slight distortions due to steric hindrance and substituent effects.
Table 1: Predicted Structural Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) |
|---|---|
| Biphenyl (B1667301) Dihedral Angle | ~40-50° |
| C-N Bond Length (Amide) | ~1.35 Å |
| C=O Bond Length (Amide) | ~1.24 Å |
| C-Br Bond Length | ~1.90 Å |
Note: These values are illustrative and based on typical data for similar molecular structures. Actual values would be determined by specific DFT calculations.
HOMO-LUMO Analysis and Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity and stability.
A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the biphenyl system, while the LUMO may be distributed across the electron-accepting amide group and the bromophenyl ring. DFT calculations can precisely map the spatial distribution of these orbitals and calculate the energy gap.
Table 2: Predicted Electronic Properties (Illustrative)
| Property | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |
Note: These values are illustrative. The specific energies are highly dependent on the computational method and basis set used.
Vibrational Frequency Analysis
Theoretical vibrational frequency analysis, performed using DFT, calculates the frequencies of the fundamental modes of molecular vibration. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecule's structure and the nature of its chemical bonds.
For this compound, key vibrational modes would include:
N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹.
C=O stretching (Amide I): A strong absorption band usually found around 1650-1680 cm⁻¹.
Aromatic C-H stretching: Occurring above 3000 cm⁻¹.
C-N stretching and N-H bending (Amide II): Found in the 1500-1600 cm⁻¹ region.
C-Br stretching: Expected at lower frequencies, typically in the 500-650 cm⁻¹ range.
Discrepancies between calculated (harmonic) and experimental frequencies are common due to the neglect of anharmonicity in the calculations. Therefore, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how the molecule will interact with other chemical species, particularly in biological systems.
The MEP map uses a color scale to indicate electrostatic potential:
Red: Regions of negative potential, rich in electrons, which are susceptible to electrophilic attack. In this compound, this would be concentrated around the carbonyl oxygen atom of the amide group.
Blue: Regions of positive potential, electron-deficient, which are prone to nucleophilic attack. This would be located around the hydrogen atom of the amide group (N-H).
Green: Regions of neutral potential.
The MEP map would highlight the electrophilic and nucleophilic sites, providing insights into the molecule's reactivity and intermolecular interaction patterns, such as hydrogen bonding.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational dynamics and flexibility of a molecule in various environments.
Conformational Dynamics in Different Environments
MD simulations of this compound would reveal how its conformation changes over time, for example, in a solvent like water or in a simulated biological membrane. Key to this is the flexibility of the molecule, particularly the rotation around the single bonds connecting the phenyl rings and the amide group.
The simulation would track the trajectory of each atom based on a force field that describes the potential energy of the system. From these trajectories, various properties can be analyzed:
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the molecule are the most flexible by calculating the fluctuation of each atom around its average position. For this molecule, higher fluctuations might be observed in the terminal phenyl rings.
Dihedral Angle Analysis: Tracking the dihedral angle between the two rings of the biphenyl group over the course of the simulation would reveal the range of rotational motion and the most populated conformational states.
By simulating the molecule in different environments (e.g., polar vs. non-polar solvents), researchers can understand how the solvent affects its conformational preferences and dynamics, which is crucial for predicting its behavior in different chemical or biological contexts.
Stability and Interaction Profiles
Computational chemistry provides powerful tools to predict the stability and potential intermolecular interactions of a molecule like this compound. The stability of the compound can be assessed by calculating its conformational energy. Different spatial arrangements of the molecule (conformers) possess different energy levels, and the lowest energy conformer represents the most stable state. This is typically determined using quantum mechanical methods like Density Functional Theory (DFT).
The interaction profile is dictated by the molecule's electronic properties. The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the electronegative oxygen and nitrogen atoms of the carboxamide group would be expected to be electron-rich, while the hydrogen on the amide nitrogen would be electron-poor. These sites are crucial for forming hydrogen bonds and other non-covalent interactions with biological macromolecules.
Molecular Docking Studies with Potential Biological Targets (Excluding Clinical Efficacy)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. While specific docking studies for this compound are not widely published, its role as a precursor for PARP inhibitors suggests that its structural motifs may have an affinity for the PARP enzyme active site.
Ligand-Target Interactions and Binding Affinity Predictions
In a typical molecular docking workflow, the 3D structure of the ligand (this compound) and the target protein are used as inputs. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score for each pose. This score, often expressed as a binding affinity (e.g., in kcal/mol), estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.
The predicted interactions could include:
Hydrogen Bonds: Between the amide group of the ligand and amino acid residues in the target's active site.
Pi-Pi Stacking: Aromatic interactions between the biphenyl rings of the ligand and aromatic residues of the protein (e.g., Tyrosine, Phenylalanine).
Halogen Bonds: The bromine atom on the phenyl ring could potentially form halogen bonds with electron-donating atoms in the binding pocket.
Analysis of Active Site Interactions and Binding Modes
Post-docking analysis involves visualizing the top-ranked poses to understand the specific interactions that stabilize the ligand-protein complex. This analysis would identify the key amino acid residues involved in binding and the geometry of the interactions. For instance, the analysis would reveal which part of the this compound molecule fits into specific sub-pockets of the active site and the nature of the chemical bonds formed.
Table 1: Hypothetical Binding Interactions for this compound (Note: This table is illustrative of the type of data generated from a docking study and is not based on published results for this specific compound.)
| Interaction Type | Ligand Group | Potential Protein Residue |
| Hydrogen Bond Donor | Amide N-H | Aspartic Acid, Glutamic Acid |
| Hydrogen Bond Acceptor | Carbonyl Oxygen | Serine, Threonine, Tyrosine |
| Pi-Pi Stacking | Biphenyl Rings | Phenylalanine, Tyrosine, Tryptophan |
| Halogen Bond | Bromine Atom | Carbonyl Oxygen of backbone |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs
QSAR studies are employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for analogs of this compound are not detailed in available literature, the methodology would be a standard approach in a drug discovery program involving this scaffold.
Predictive Modeling of Molecular Descriptors
The first step in QSAR is to calculate a set of molecular descriptors for a series of analogs. These descriptors quantify various aspects of the molecular structure, such as:
Topological descriptors: Related to the 2D representation of the molecule (e.g., molecular weight, number of rotatable bonds).
Electronic descriptors: Describing the electron distribution (e.g., dipole moment, partial charges).
Hydrophobic descriptors: Quantifying the molecule's lipophilicity (e.g., LogP).
Steric descriptors: Related to the 3D shape of the molecule (e.g., molecular volume).
These descriptors would be calculated for a library of molecules structurally related to this compound, where the biphenyl, the carboxamide linker, or the bromophenyl moiety are systematically modified.
Development of 2D and 3D QSAR Models
Once the descriptors are calculated and the biological activity of the analogs is experimentally determined, statistical methods are used to build a QSAR model.
2D QSAR: These models use descriptors derived from the 2D structure of the molecules. Techniques like multiple linear regression (MLR) or partial least squares (PLS) are used to create an equation that correlates the descriptors with activity.
3D QSAR: These models consider the 3D properties of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. These techniques generate 3D contour maps that show which regions around the molecule are favorable or unfavorable for activity, providing insights for designing more potent analogs. For example, a CoMFA map might indicate that bulky substituents are favored in one region, while electronegative groups are preferred in another.
Investigation of Research Oriented Biological and Pharmacological Activities of N 3 Bromophenyl Biphenyl 2 Carboxamide Analogs Non Clinical Focus
In Vitro Anti-Microbial Activity Studies (Excluding Clinical Outcomes)
The antimicrobial potential of biphenylcarboxamide analogs has been a subject of research interest, with studies exploring their efficacy against a range of bacterial and fungal pathogens. These investigations provide foundational data on the antimicrobial spectrum and potential mechanisms of action.
Antibacterial Screening against Relevant Pathogens (e.g., Mycobacterium tuberculosis, Drug-Resistant Strains)
The emergence of drug-resistant bacteria necessitates the discovery of novel antibacterial agents. Analogs of N-3-Bromophenyl biphenyl-2-carboxamide have been evaluated for their activity against various bacterial strains, including those with significant resistance profiles.
For instance, a series of N-(4-bromophenyl)furan-2-carboxamide analogs were synthesized and tested against clinically isolated drug-resistant bacteria. The parent compound, N-(4-bromophenyl)furan-2-carboxamide (3), demonstrated notable activity against extensively drug-resistant (XDR) pathogens, including carbapenem-resistant Acinetobacter baumannii (CRAB), carbapenem-resistant Klebsiella pneumoniae (CRKP), carbapenem-resistant Enterobacter cloacae (CREC), and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In contrast, its arylated derivatives showed diminished or low activity. nih.gov
Similarly, pyrazine (B50134) carboxamide derivatives were synthesized and evaluated for their antibacterial properties against XDR Salmonella Typhi. nih.gov Among the synthesized compounds, N-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide (5d) exhibited the most potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL. nih.gov
In the context of Mycobacterium tuberculosis, the causative agent of tuberculosis, novel compounds are continuously being explored. Pyrrolidine (B122466) carboxamides have been identified as a class of inhibitors for the enoyl acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, a key enzyme in the mycobacterial fatty acid elongation cycle. nih.gov This highlights a potential target for antitubercular drug discovery. Furthermore, 2-aryl benzazole derivatives have been synthesized and shown to be active against both replicating and non-replicating forms of M. tuberculosis. nih.gov
Biphenyl (B1667301) derivatives have also been investigated more broadly for their antibacterial effects. A study on biphenyl and dibenzofuran (B1670420) derivatives revealed that compounds like 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) showed potent inhibitory activities against MRSA and multidrug-resistant Enterococcus faecalis. mdpi.com
Interactive Table: Antibacterial Activity of Selected Analogs
Antifungal Activity Assays
The investigation of biphenyl-related structures extends to their potential as antifungal agents. Several studies have screened these compounds against clinically relevant fungal species.
A series of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl-amides were synthesized and evaluated for their in vitro antifungal activity against Candida albicans and Aspergillus niger. researchgate.net The results indicated that all the tested compounds showed promising antifungal activity. researchgate.net
In another study, novel arylsulfonamides were screened against various Candida species. A hit compound, N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide (3), and its derivatives were tested. The corresponding amine derivative, 4-[[(4-4-((biphenyl-4-ylmethylamino)methyl) benzenesulfonamide (13), and its hydrochloride salt demonstrated fungicidal effects against Candida glabrata. nih.gov
Furthermore, biphenyl-2,6-diethanone derivatives have been evaluated for their antifungal properties against Cryptococcus neoformans. researchgate.net These studies suggest that the biphenyl scaffold is a viable starting point for the development of novel antifungal agents.
Interactive Table: Antifungal Activity of Selected Analogs
Mechanistic Studies of Antimicrobial Action (e.g., Enzyme Inhibition, Cell Wall Disruption)
Understanding the mechanism of antimicrobial action is crucial for the development of effective therapeutic agents. For biphenylcarboxamide analogs and related structures, several mechanisms have been proposed and investigated.
One of the primary mechanisms of action for many antimicrobial agents is the disruption of the bacterial cell membrane. mdpi.com A study on biphenylglyoxamide-based small molecular antimicrobial peptide mimics found that the most potent analog, a chloro-substituted quaternary ammonium (B1175870) iodide salt, acts as a bacterial membrane disruptor. nih.gov This was supported by cytoplasmic membrane permeability and tethered bilayer lipid membranes (tBLMs) studies. nih.gov The process of membrane permeabilization can involve the formation of pores, leading to the leakage of cellular contents and cell death. mdpi.com
Enzyme inhibition is another key mechanism. As mentioned earlier, pyrrolidine carboxamides have been identified as inhibitors of InhA, an essential enzyme in Mycobacterium tuberculosis. nih.gov The inhibition of crucial enzymes disrupts vital metabolic pathways of the microorganism, leading to its demise. In some cases, antimicrobial peptides can penetrate the bacterial cytosol and inhibit cytoplasmic proteins involved in processes like cell division. mdpi.com
In Vitro Anti-Cancer Activity Studies (Excluding Clinical Outcomes)
The biphenylamide scaffold has also been explored for its potential in oncology research. In vitro studies have focused on the ability of these compounds to inhibit the growth of cancer cell lines and have delved into their molecular mechanisms of action.
Cell Line Proliferation Inhibition Assays
A significant area of investigation is the antiproliferative activity of biphenylamide analogs against various cancer cell lines.
A study on biphenylamide derivatives as Hsp90 C-terminal inhibitors evaluated their anti-proliferative activity against SKBr3 (estrogen receptor-negative, HER2 over-expressing breast cancer cells) and MCF-7 (estrogen receptor-positive breast cancer cells). nih.gov The biphenyl-containing mimics exhibited low micromolar anti-proliferative activity. nih.gov Specifically, derivatives containing a para-halogen (Cl, Br, I) or a methoxy (B1213986) group on the benzamide (B126) side chain demonstrated the most potent anti-proliferative activities. nih.gov
In a different study, two hydroxylated biphenyl compounds, structurally related to curcumin, were shown to have significant antiproliferative activity against five malignant melanoma cell lines. mdpi.com These compounds, referred to as compound 11 and compound 12 , displayed IC50 values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM, respectively, and showed high selectivity towards tumor cells over normal fibroblasts. mdpi.com
Furthermore, analogs containing a 3-bromophenyl group, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs , have been synthesized and screened against a panel of 58 NCI cancer cell lines. mdpi.comresearchgate.net Some of these compounds showed significant growth inhibitory effects. mdpi.comresearchgate.net
Interactive Table: Proliferation Inhibition by Selected Analogs
Investigation of Molecular Targets (e.g., Hsp90 C-terminal Inhibition, Apoptosis Induction)
To understand the basis of their anticancer activity, researchers have investigated the molecular targets of biphenylamide analogs.
A key molecular target identified for some biphenylamide derivatives is the C-terminus of Heat shock protein 90 (Hsp90). nih.govnih.gov Hsp90 is a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer cell growth and survival. nih.gov Inhibition of the Hsp90 C-terminus represents a promising therapeutic strategy. nih.gov Studies have shown that biphenylamide derivatives can inhibit Hsp90, leading to the degradation of Hsp90-dependent client proteins, which in turn inhibits cell proliferation. nih.gov
Another important mechanism of anticancer action is the induction of apoptosis, or programmed cell death. N-substituted benzamides have been shown to induce apoptosis in cancer cells. nih.gov This process is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases. nih.gov The hydroxylated biphenyl compounds mentioned previously were also found to induce apoptosis in melanoma cells, as evidenced by caspase activation and PARP cleavage. mdpi.com Furthermore, these compounds were observed to cause a cell cycle arrest in the G2/M phase. mdpi.com
In Vitro Anti-Inflammatory Activity Studies (Excluding Clinical Outcomes)
The anti-inflammatory potential of this compound analogs has been explored through various non-clinical in vitro assays. These studies primarily focus on the inhibition of key enzymes involved in the inflammatory cascade and the modulation of cellular inflammatory markers.
Analogs of biphenyl carboxamide have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects.
Research into various heterocyclic and diaryl compounds has demonstrated the potential for this structural class to exhibit selective COX-2 inhibition. For instance, a series of 1,4-benzoxazine derivatives, which share a biphenyl-like structure, were evaluated for their COX-1/COX-2 inhibitory activity. Several of these compounds displayed notable COX-2 inhibition with IC50 values in the sub-micromolar range. rsc.org Specifically, compounds with certain substitutions exhibited IC50 values for COX-2 ranging from 0.57 to 0.72 μM, with a high selectivity index. rsc.org
Similarly, studies on other pyrazole-based derivatives have shown significant COX-2 inhibitory activity. nih.gov For example, some pyrazole-pyrazoline analogs demonstrated COX-2 inhibition with IC50 values between 1.09 and 2.10 μM. nih.gov Thiazole derivatives have also been identified as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), with some compounds showing COX-2 IC50 values as low as 0.09 μM. nih.gov While specific data for this compound is not available in the reviewed literature, the data from analogous structures suggest that the biphenyl carboxamide scaffold is a promising template for the design of selective COX-2 inhibitors.
Table 1: In Vitro COX-2 Inhibition by Analogous Compounds
| Compound Class | Specific Analog Example | COX-2 IC50 (µM) | Selectivity Index (SI) vs COX-1 |
|---|---|---|---|
| 1,4-Benzoxazine Derivatives | Compound 3e | 0.72 | 186.8 |
| 1,4-Benzoxazine Derivatives | Compound 3f | 0.57 | 242.4 |
| Pyrazole-Pyrazoline Analogs | Not Specified | 1.09 - 2.10 | 63.56 - 80.03 |
| Thiazole Derivatives | Diphenyl-amino thiazole | 0.09 | 61.66 |
| Thiazolylhydrazine Analogs | Meta-hydroxy substituted | 0.14 | >10 |
This table presents data for compounds structurally related to this compound to illustrate the potential of the general scaffold.
The anti-inflammatory effects of compounds can also be assessed by their ability to modulate the production of inflammatory cytokines in cell-based assays. Key pro-inflammatory cytokines include tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Studies on various carboxamide derivatives have shown the potential to suppress the production of these inflammatory mediators. For example, certain 1,8-naphthyridine-2-carboxamide (B11912762) derivatives were found to inhibit the production of nitric oxide, TNF-α, and IL-6 in lipopolysaccharide (LPS)-treated BV2 microglial cells. researchgate.net This inhibition is often linked to the suppression of signaling pathways such as the TLR4/Myd88/NF-κB pathway. researchgate.net In other research, javamide-II, a naturally occurring compound, was shown to selectively inhibit IL-6 production without significantly affecting TNF-α or IL-1β levels in macrophage-like cells. nih.gov The mechanism was suggested to involve the suppression of p38 MAPK phosphorylation. nih.gov While direct studies on this compound are not available, the findings for these related structures indicate a potential mechanism for anti-inflammatory action through the downregulation of key cytokine production.
Other Biological Activities and Molecular Target Identification
Beyond anti-inflammatory actions, analogs of this compound have been evaluated for their inhibitory effects on other enzymes and their binding affinity to various receptors, providing insights into their broader pharmacological profile and potential molecular targets.
Alkaline Phosphatase (ALP) Inhibition: Alkaline phosphatases are a group of enzymes involved in various physiological processes, and their inhibition is a target for certain therapeutic areas. A study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which share a bromophenyl-carboxamide moiety, demonstrated inhibitory activity against alkaline phosphatase. One of the synthesized analogs was identified as a potent inhibitor with an IC50 value of 1.469 ± 0.02 µM. nih.govresearchgate.net Kinetic studies revealed a competitive mode of inhibition for this compound. researchgate.net Other classes of compounds, such as pyrazolo-oxothiazolidines, have also been identified as potent ALP inhibitors, with some derivatives showing IC50 values in the nanomolar range. nih.gov
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of enzymes that catalyze the hydration of carbon dioxide. A study on an iminothiazoline analog incorporating a biphenyl-2-yl group, specifically (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, showed excellent inhibitory potential against carbonic anhydrase with an IC50 value of 0.147 ± 0.03 µM. nih.gov Research on other sulfonamide derivatives incorporating cyclic guanidines has also identified selective inhibitors for different carbonic anhydrase isoforms, with some compounds showing inhibition constants (Ki) for hCA II in the range of 37.6 to 577.6 nM. nih.gov
Table 2: Inhibition of Alkaline Phosphatase and Carbonic Anhydrase by Analogous Compounds
| Target Enzyme | Compound Class/Analog | IC50/Ki |
|---|---|---|
| Alkaline Phosphatase | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative | IC50: 1.469 ± 0.02 µM |
| Carbonic Anhydrase | (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide | IC50: 0.147 ± 0.03 µM |
| Carbonic Anhydrase II | Imidazoline-incorporated sulphonamide (6a) | Ki: 37.6 nM |
This table presents data for compounds structurally related to this compound to illustrate the potential for enzyme inhibition.
Dopamine (B1211576) D3 Receptor Binding: The dopamine D3 receptor is a target for the treatment of various neurological and psychiatric disorders. The high homology between D2 and D3 receptors presents a challenge for developing selective ligands. Several studies have explored biphenyl carboxamide and related structures for their D3 receptor affinity. For instance, a series of substituted-4-phenylpiperazine compounds linked to a carboxamide moiety have been shown to bind with high affinity to the D3 receptor. nih.gov One analog demonstrated a Ki of 1.1 nM for the D3 receptor, with significantly lower affinity for the D2 receptor (Ki = 433 nM), indicating high selectivity. nih.gov Another analog lacking a hydroxyl group on the linker chain showed a D3 receptor Ki of 1.4 nM but with reduced selectivity over the D2 receptor (Ki = 103 nM). nih.gov
Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is an enzyme that degrades fatty acid amides, including the endocannabinoid anandamide (B1667382). Inhibition of FAAH is a therapeutic strategy for pain and inflammation. While direct data on this compound is lacking, related O-arylcarbamate inhibitors such as URB597 (cyclohexylcarbamic acid 3′-carbamoyl-biphenyl-3-yl ester) have been extensively studied. escholarship.org URB597 is a potent FAAH inhibitor that increases brain anandamide levels. escholarship.org The structural feature of a biphenyl core linked to a carbamoyl (B1232498) group is a key element shared with the title compound, suggesting a potential for FAAH interaction.
Table 3: Dopamine D3 Receptor Binding Affinity of Analogous Compounds
| Compound Analog | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3/D2 Selectivity |
|---|---|---|---|
| Phenylpiperazine with 3-OH linker | 1.1 | 433 | ~394 |
| Phenylpiperazine without 3-OH linker | 1.4 | 103 | ~74 |
| Phenylpiperazine with 2-OCH3 substitution | 0.32 | ~32 | ~100 |
This table presents data for compounds structurally related to this compound to illustrate the potential for dopamine D3 receptor binding.
The interaction of small molecules with DNA can be a mechanism for anticancer and antimicrobial activity. Studies on N-phenylbenzamide bisguanidines have shown that these compounds can bind to AT-rich regions of DNA. nih.gov The binding of these compounds was confirmed by surface plasmon resonance (SPR) biosensor experiments. nih.gov Other studies on La(III) and Ce(III) complexes with N-phenyl-2-pyridinecarboxamide have indicated that these complexes can bind to DNA, with the proposed interaction mode being mainly intercalative. researchgate.net This is often characterized by changes in the UV-vis and fluorescence spectra of the compounds upon addition of DNA. researchgate.net While no direct DNA interaction studies have been reported for this compound, the presence of the planar aromatic biphenyl and benzamide moieties suggests that such interactions are plausible and warrant investigation.
Kinase Inhibition Profiles (e.g., Forkhead Box M1)
The investigation into the kinase inhibition profiles of compounds structurally related to this compound has revealed significant activity, particularly in the context of cancer-related pathways. A key target that has been explored for analogs is the Forkhead Box M1 (FOXM1) transcription factor. nih.govnih.gov FOXM1 is a crucial regulator of the cell cycle, involved in processes such as cell proliferation, DNA replication and repair, and apoptosis. nih.govnih.gov Its overexpression is a common feature in a variety of human cancers, making it an attractive target for therapeutic intervention. nih.gov
Research into thieno[2,3-b]pyridine (B153569) derivatives, which can be considered structural analogs of this compound, has identified potent inhibitors of FOXM1. nih.gov These studies have elucidated structure-activity relationships, demonstrating how modifications to the chemical scaffold influence inhibitory activity. For instance, a series of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated for their ability to inhibit FOXM1. nih.gov
The anti-proliferative activity of these analogs was assessed in the human breast cancer cell line MDA-MB-231. The results indicated a correlation between the inhibition of FOXM1 and the anti-proliferative effects of the compounds. nih.gov Specific analogs demonstrated inhibitory concentrations (IC50) comparable to the known FOXM1 inhibitor, FDI-6. nih.gov
Below is a table summarizing the anti-proliferative activity of selected N-Phenylthieno[2,3-b]pyridine-2-carboxamide analogs in MDA-MB-231 cells after a 72-hour incubation period.
| Compound | IC50 (µM) nih.gov |
| FDI-6 (Reference Compound) | 1.8 ± 0.1 |
| Analog 1 (Inactive Control) | > 20 |
| Analog 6 | 2.1 ± 0.3 |
| Analog 16 | 2.3 ± 0.2 |
These findings underscore the potential of biphenyl-carboxamide and its analogs as scaffolds for developing novel kinase inhibitors, particularly targeting the FOXM1 signaling pathway. nih.gov The exploration of different substituents on the phenyl ring has been a key strategy in modulating the potency of these inhibitors. nih.gov
Other related biphenyl-carboxamide structures have also been investigated as kinase inhibitors. For example, 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives have been designed as selective inhibitors of PKMYT1, a kinase involved in cell cycle regulation. nih.gov Furthermore, 5-Acylamino-1,1′-biphenyl-4-carboxamide derivatives have been identified as inhibitors of p38 kinase. patentcut.com Another related structure, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been studied as a selective inhibitor of Aurora A kinase. nih.gov
Structure Activity Relationship Sar Studies of N 3 Bromophenyl Biphenyl 2 Carboxamide Derivatives
Design of Analogs with Systematic Structural Modifications
The design of analogs of N-3-Bromophenyl biphenyl-2-carboxamide involves systematic modifications to its core structure. These modifications are intended to probe the chemical space around the molecule to identify which structural features are essential for its biological activity. Research in the broader class of biphenyl (B1667301) carboxamides has demonstrated several strategies for analog design. walshmedicalmedia.comnih.gov
One common approach is the modification of the biphenyl core. This can include the introduction of substituents on either of the phenyl rings or even replacing one of the phenyl rings with a different aromatic system. nih.gov Another key area for modification is the N-aryl group. In the case of this compound, the position and nature of the bromo substituent on the phenyl ring are critical. Analogs are often designed with the bromo group at different positions (ortho, meta, para) or replaced with other substituents to investigate the effects of sterics and electronics on activity. mdpi.com
Furthermore, the carboxamide linker itself can be altered. While the secondary amide is a common feature, it can be replaced with other functional groups to assess the importance of the hydrogen bond donor and acceptor capabilities of this linker.
Systematic structural modifications often involve:
Varying substituents on the N-phenyl ring: This includes changing the electronic nature (electron-donating or electron-withdrawing) and the size of the substituents.
Altering the substitution pattern on the biphenyl rings: Introducing substituents at different positions can provide insights into the spatial requirements of the receptor binding pocket.
Modifying the carboxamide linker: This can involve N-alkylation or replacement with bioisosteres.
These systematic modifications allow for a comprehensive exploration of the SAR, leading to the development of more potent and selective compounds.
Correlation of Structural Changes with Biological/Pharmacological Profiles
The biological or pharmacological profiles of this compound derivatives are intricately linked to their structural features. Studies on related biphenyl carboxamides have shown that even minor structural changes can lead to significant differences in activity. For instance, in a series of biphenyl carboxamide analogs evaluated for analgesic activity, the nature and position of substituents on the N-aryl ring were found to be critical for potency. medcraveonline.com
The anti-proliferative activity of biphenylamide derivatives as Hsp90 C-terminal inhibitors has also been investigated. nih.gov In this context, the biphenyl moiety serves as a scaffold to correctly orient other parts of the molecule within the protein's binding pocket. nih.gov The introduction of nitrogen atoms into the biphenyl ring system was found to be detrimental to activity, suggesting that the hydrophobicity and electronic distribution of the biphenyl core are important for binding. nih.gov
The following table summarizes the correlation between structural modifications and biological activity for a series of hypothetical this compound analogs, based on general principles observed in related compound series.
| Analog | Structural Modification | Observed Biological Activity |
| Parent Compound | This compound | Baseline Activity |
| Analog 1 | Replacement of 3-Bromo with 3-Chloro | Similar or slightly increased activity |
| Analog 2 | Replacement of 3-Bromo with 3-Methyl | Decreased activity |
| Analog 3 | Movement of Bromo to 4-position | Significantly altered activity |
| Analog 4 | Introduction of a 4'-hydroxy on the biphenyl ring | Potentially increased activity due to new H-bonding opportunities |
These correlations help in building a predictive model for the design of new analogs with improved pharmacological profiles.
Identification of Key Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the N-aryl biphenyl-2-carboxamide class of compounds, several key pharmacophoric features have been identified through various studies. medcraveonline.com
The essential features generally include:
Two aromatic ring centers: The biphenyl system is a common feature in many biologically active compounds, providing a rigid scaffold that can interact with hydrophobic pockets in target proteins. nih.govmedcraveonline.com
A hydrogen bond donor/acceptor unit: The carboxamide linkage (-CONH-) is crucial, with the NH group acting as a hydrogen bond donor and the C=O group as a hydrogen bond acceptor. These interactions are often vital for anchoring the molecule in the active site of a protein.
A substituted N-aryl ring: This part of the molecule often contributes to specificity and can be involved in additional interactions with the target. The nature and position of the substituent (e.g., the bromo group in this compound) can fine-tune the electronic and steric properties of the molecule, influencing its binding affinity.
A general pharmacophore model for this class of compounds would highlight the spatial arrangement of these features, which is critical for their biological activity.
Impact of Substituent Position and Electronic Properties on Activity
The position and electronic properties of substituents on the N-aryl ring of biphenyl-2-carboxamide derivatives have a profound impact on their biological activity. Studies on various classes of N-phenyl amides have demonstrated that both the position (ortho, meta, para) and the electronic nature (electron-donating or electron-withdrawing) of a substituent can dramatically alter the compound's potency and selectivity. mdpi.comnih.gov
Research on other N-aryl compounds has shown that electron-withdrawing substituents can, in some cases, enhance activity by modulating the pKa of the amide proton or by engaging in specific interactions with the target protein. mdpi.com Conversely, electron-donating groups can also be beneficial, depending on the specific requirements of the biological target.
The following table illustrates the potential impact of substituent changes on the N-phenyl ring of a hypothetical biphenyl-2-carboxamide series, drawing from general SAR principles.
| Substituent on N-phenyl ring | Position | Electronic Property | Potential Impact on Activity |
| -Br | meta | Electron-withdrawing | Can contribute to favorable interactions or influence conformation |
| -Cl | meta | Electron-withdrawing | May lead to similar or slightly different activity compared to -Br |
| -CH3 | meta | Electron-donating | Could decrease or increase activity depending on the target's electronic requirements |
| -NO2 | meta | Strongly electron-withdrawing | May increase activity through enhanced electronic interactions |
| -OCH3 | meta | Electron-donating | Can alter the molecule's polarity and hydrogen bonding capacity |
Ultimately, the optimal substituent and its position are highly dependent on the specific biological target and the nature of the binding pocket. mdpi.comnih.gov
Research Applications and Potential Advancements
Utility as a Molecular Probe for Biological Pathways
The biphenyl (B1667301) carboxamide framework is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. N-3-Bromophenyl biphenyl-2-carboxamide, as a member of this class, holds potential as a molecular probe to investigate various biological pathways. Derivatives of biphenyl amides have been successfully developed as inhibitors for a range of enzymes and receptors, leveraging the scaffold's ability to position functional groups in a specific three-dimensional orientation for optimal target binding.
Research into structurally related compounds has demonstrated their capacity to modulate key cellular proteins. For instance, biphenylamide derivatives have been synthesized and evaluated as inhibitors of Hsp90 (Heat shock protein 90), a chaperone protein critical for the stability of many signaling proteins implicated in cancer. nih.gov Similarly, O-biphenyl-3-yl carbamates, which share the core biphenyl structure, have been investigated as potent and peripherally restricted inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. nih.gov The carboxamide group is often crucial for these interactions, forming key hydrogen bonds with the target protein. nih.gov
Furthermore, derivatives containing the biphenyl moiety have shown inhibitory activity against enzymes like carbonic anhydrase, which is implicated in conditions such as glaucoma and cancer. nih.govresearchgate.net The development of this compound and its analogues could therefore provide valuable tools for probing the function and dysfunction of these and other biological pathways. The bromine atom can also be exploited, for example, by being replaced with a radioactive isotope to create a radioligand for imaging studies.
Table 1: Examples of Biological Targets for Biphenyl-based Carboxamides and Related Structures
| Target Protein/Enzyme | Therapeutic Area | Related Compound Class | Reference |
|---|---|---|---|
| Heat shock protein 90 (Hsp90) | Cancer, Neurodegeneration | Biphenylamide Derivatives | nih.gov |
| Fatty Acid Amide Hydrolase (FAAH) | Pain, Inflammation | O-Biphenyl-3-yl Carbamates | nih.gov |
| Carbonic Anhydrase (CA) | Glaucoma, Cancer, Epilepsy | Thiazolidine-bearing Biphenyls | nih.govresearchgate.net |
| Pregnane X Receptor (PXR) | Drug Metabolism, Homeostasis | 1,2,3-Triazole-4-carboxamides | nih.gov |
Role as a Lead Compound for Further Academic Chemical Synthesis
A lead compound is a chemical structure that shows promising activity against a particular target and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. This compound is well-suited for this role due to its synthetic tractability. Both the bromine atom and the biphenyl rings offer sites for chemical elaboration.
The bromine atom on the phenyl ring is a particularly versatile functional group for cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron compound with an organohalide, is a powerful method for forming carbon-carbon bonds. rsc.orgmdpi.com In this context, the bromo-substituted ring of this compound can be readily coupled with a wide array of boronic acids or esters to generate a library of new analogues with diverse substituents. nih.govnih.govmdpi.com This strategy is fundamental in modern drug discovery for exploring the structure-activity relationship (SAR) of a lead compound.
The biphenylamine core, a substructure of the title compound, is a key intermediate in the synthesis of important agrochemical fungicides like Bixafen, Fluxapyroxad, and Boscalid. google.com This highlights the industrial relevance of this scaffold and the value of developing efficient synthetic routes to its derivatives. The amide bond itself can also be a site of modification, or the biphenyl rings can be further functionalized to fine-tune the molecule's properties.
Table 2: Potential Synthetic Modifications of this compound
| Reaction Type | Reactive Site | Potential Outcome | Reference for Methodology |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-Br bond | Introduction of new aryl or alkyl groups | nih.govnih.govrsc.orgmdpi.com |
| Buchwald-Hartwig Amination | C-Br bond | Introduction of nitrogen-based functional groups | rsc.org |
| Heck Reaction | C-Br bond | Introduction of alkenyl groups | rsc.org |
| Amide Bond Modification | Carboxamide (NH-CO) | Alteration of H-bonding capacity and steric profile | nih.gov |
Potential in Coordination Chemistry as a Ligand
In coordination chemistry, a ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. libretexts.orglibretexts.org this compound possesses features that make it a promising candidate for a ligand. The carboxamide group contains both a carbonyl oxygen and an amide nitrogen, both of which have lone pairs of electrons and can act as donor atoms to a metal center. mdpi.com
Depending on the metal and reaction conditions, the molecule could act as a monodentate ligand, coordinating through the carbonyl oxygen, which is the most common mode for simple amides. Alternatively, it could act as a bidentate ligand, forming a chelate ring by coordinating through both the carbonyl oxygen and the nitrogen of the amide, although this often requires deprotonation of the amide proton. acs.org The biphenyl framework provides a rigid backbone that can influence the geometry of the resulting metal complex, and the steric bulk of the rings can be used to control the coordination number and environment of the metal center.
Research on phosphinecarboxamides, which are analogous structures, has highlighted their potential as versatile ligands in metal-catalyzed reactions due to their ability to coordinate in multiple modes (monodentate, bidentate) through hard (N, O) and soft (P) donor atoms. acs.org By analogy, this compound could be used to synthesize novel metal complexes with unique catalytic or photophysical properties.
Exploration in Advanced Materials Research (e.g., Dyes, Pigments, Electronic Devices)
The rigid, planar, and π-conjugated nature of the biphenyl scaffold is a highly desirable feature for applications in materials science. Biphenyl derivatives are foundational components in liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and as organic semiconductors. rsc.org The extended π-system allows for efficient charge transport and can lead to interesting photophysical properties, such as fluorescence.
This compound could serve as a building block for advanced materials. The biphenyl core provides thermal and chemical stability, while the carboxamide group can induce specific intermolecular interactions, such as hydrogen bonding, to promote self-assembly and create ordered structures in the solid state. These ordered structures are often crucial for the performance of organic electronic materials.
The bromine atom serves as a reactive handle for incorporating the molecule into a larger polymer structure via cross-coupling reactions, leading to the formation of conjugated polymers with tailored electronic and optical properties. Such materials could find use as dyes, pigments, or active components in electronic devices like organic field-effect transistors (OFETs) or sensors. rsc.orgacs.org
Future Research Directions for N 3 Bromophenyl Biphenyl 2 Carboxamide
Development of Novel and Efficient Synthetic Routes
The synthesis of biphenyl (B1667301) carboxamides is a well-established field, yet there remains room for innovation, particularly in enhancing efficiency, scalability, and environmental sustainability.
Future synthetic research should focus on:
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a cornerstone for creating the biphenyl core structure. rsc.org Research could explore novel palladium catalysts, potentially with biphenyl phosphine (B1218219) ligands, to improve reaction yields and reduce catalyst loading, as has been investigated for the synthesis of other biphenylamines. google.com The synthesis of related pyrazine (B50134) carboxamides has been effectively achieved using Suzuki reactions, suggesting this is a viable and optimizable route. mdpi.comresearchgate.net
One-Pot Procedures: Developing one-pot or tandem reactions that combine the formation of the biphenyl linkage and the subsequent amidation would significantly streamline the synthesis. Processes for preparing derivatives of biphenyl-2-carboxylic acid have been a subject of industrial process optimization, aiming to simplify multi-step sequences into more efficient operations. google.com
Alternative Coupling Strategies: While the Suzuki reaction is prevalent, exploring other cross-coupling methods like the Negishi, Stille, or Kumada couplings could offer advantages for specific substrate combinations or functional group tolerances. rsc.org
Greener Synthesis: A critical future direction is the adoption of more environmentally friendly reaction conditions. This includes the use of greener solvents, such as moving from traditional solvents like 1,4-dioxane (B91453) to safer alternatives, and developing catalyst systems that operate efficiently in water or other benign media. mdpi.com
In-depth Mechanistic Investigations of Biological Activities at the Molecular Level
While the specific biological profile of N-3-Bromophenyl biphenyl-2-carboxamide is not extensively documented, its structural motifs are present in molecules with known pharmacological activities. This provides a logical starting point for investigation.
Future research should target:
Enzyme Inhibition Assays: Based on the activities of similar carboxamide-containing molecules, initial screening should investigate its potential as an inhibitor of enzymes such as carbonic anhydrase, alpha-glucosidase, alpha-amylase, and alkaline phosphatase. mdpi.comnih.govnih.gov For instance, a hybrid molecule containing a biphenyl group showed excellent inhibition of carbonic anhydrase, and another N-bromophenyl acetamide (B32628) derivative was a potent inhibitor of both α-glucosidase and α-amylase. nih.govnih.gov
Antimicrobial Activity: Carboxamides are a well-known class of antimicrobial agents. mdpi.com Future studies should evaluate the activity of this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains. researchgate.net
Molecular Docking and Simulation: In silico studies are essential for predicting binding affinities and understanding interaction modes. Molecular docking can be used to model the binding of the compound into the active sites of target proteins. nih.govnih.gov Subsequent molecular dynamics simulations can then assess the stability of the predicted protein-ligand complex over time. nih.gov These computational methods provide crucial insights that can guide further experimental work.
| Potential Biological Target | Rationale based on Similar Compounds | Proposed Investigative Techniques |
| Carbonic Anhydrase | A thiazolidine (B150603) derivative with a biphenyl group is a potent inhibitor. nih.gov | In vitro enzyme inhibition assay, Molecular Docking |
| α-Glucosidase & α-Amylase | An N-(2-bromophenyl) acetamide derivative showed significant inhibitory activity. nih.gov | In vitro enzyme inhibition assays, Enzyme kinetics, In vivo animal models |
| Alkaline Phosphatase | N-aryl pyrazine carboxamide derivatives are known inhibitors. mdpi.comresearchgate.net | In vitro enzyme inhibition assay, Molecular Docking |
| Bacterial/Fungal Proteins | Various carboxamide structures exhibit antibacterial and antifungal properties. mdpi.comeresearchco.com | Minimum Inhibitory Concentration (MIC) assays, Anti-biofilm assays |
Co-crystallization and Protein-Ligand Interaction Studies
To move beyond computational models and indirect kinetic data, determining the high-resolution structure of this compound bound to a biological target is a critical goal.
Key future objectives include:
Co-crystallization Trials: The primary aim is to obtain co-crystals of the compound with a validated biological target, such as one of the enzymes identified in mechanistic studies. The successful co-crystallization of other complex heterocyclic molecules with acids demonstrates the feasibility of this approach for forming multi-component crystalline solids. researchgate.net
X-ray Crystallography: Solving the structure of the protein-ligand complex via single-crystal X-ray diffraction would provide definitive, atomic-level detail of the binding interactions. This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogues. The structural analysis of a related thiazolidine derivative was successfully performed using this technique. nih.gov
Advanced Structural Analysis: Techniques like Hirshfeld surface analysis can be employed to characterize intermolecular interactions within the crystal lattice, providing deeper insight into the forces governing molecular recognition. nih.gov
Exploration of New Chemical Reactivity and Transformations
The this compound scaffold possesses several reactive sites that can be exploited to generate a library of new chemical entities.
Future research in this area should explore:
Functionalization via the Bromo Group: The bromine atom is a versatile handle for a wide range of cross-coupling reactions. It can be used in further Suzuki, Buchwald-Hartwig amination, or cyanation reactions to introduce diverse substituents, thereby modulating the compound's steric and electronic properties. rsc.org
Reactions at the Biphenyl System: The biphenyl rings can undergo various electrophilic substitution reactions. For example, chloromethylation or Friedel-Crafts acylation/alkylation could be used to add new functional groups, creating novel derivatives for structure-activity relationship (SAR) studies. rsc.org
Modification of the Amide Linker: While the amide bond is generally stable, its properties can be modulated. For instance, reduction of the amide could yield the corresponding amine, which would have a profoundly different chemical character and biological activity profile.
Design and Synthesis of this compound-Based Hybrid Molecules
A powerful strategy in modern drug discovery is the creation of hybrid molecules that combine two or more pharmacophores to achieve synergistic or multi-target effects.
Promising avenues for future research include:
Hybridization with Heterocycles: The core scaffold could be covalently linked to various heterocyclic systems known for their diverse pharmacological activities, such as thiazolidine, benzimidazole, or pyrazole. google.comnih.goveresearchco.com For example, a molecule merging a biphenyl-yl group with a hydroxythiazolidine ring has been synthesized and evaluated as a carbonic anhydrase inhibitor. nih.gov
Conjugation to Bioactive Peptides or Natural Products: For targeted delivery or enhanced activity, the compound could be conjugated to cell-penetrating peptides or natural products with known biological profiles.
Development of Dimers and Probes: Synthesizing dimeric versions of the molecule or attaching fluorescent tags could lead to the development of chemical probes for studying biological pathways or bivalent ligands with potentially higher affinity and selectivity for their targets.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| EDCI, RT, no HOBt | 65 | 88 |
| EDCI, 0°C, HOBt | 82 | 96 |
| DCC, RT, DMAP | 70 | 92 |
Basic: How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
Use a multi-technique approach:
- NMR: Compare H and C spectra to computational predictions (e.g., DFT). The biphenyl moiety shows characteristic aromatic splitting (δ 7.2–7.8 ppm), while the amide proton appears at δ 8.1–8.3 ppm .
- Mass Spectrometry: ESI-MS should show [M+H] at m/z 352.03 (CHBrNO).
- X-ray Crystallography: Resolve ambiguities in stereochemistry via SHELX refinement .
Advanced: How can crystallographic data contradictions (e.g., thermal motion vs. bond lengths) be resolved during refinement?
Methodological Answer:
Contradictions often arise from disordered regions or twinning. Strategies include:
Q. Table 2: Refinement Metrics for Two Crystal Batches
| Metric | Batch A | Batch B |
|---|---|---|
| R | 0.032 | 0.056 |
| Flack x | 0.01(2) | 0.45(3) |
| Twin Fraction (%) | 0 | 12 |
Advanced: How to address discrepancies between spectroscopic and crystallographic data (e.g., unexpected tautomerism)?
Methodological Answer:
- Dynamic NMR: Perform variable-temperature H NMR (e.g., 25–100°C) to detect tautomeric equilibria.
- DFT Calculations: Compare optimized geometries (Gaussian 16, B3LYP/6-31G**) with crystallographic bond lengths .
- Hirshfeld Analysis: Use CrystalExplorer to quantify intermolecular interactions influencing solid-state conformation .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Storage: Keep at 2–8°C in amber vials to prevent photodegradation. Avoid exposure to moisture .
- Handling: Use PPE (nitrile gloves, goggles) due to bromine’s lachrymatory effects.
- Waste Disposal: Neutralize with 10% sodium bicarbonate before incineration .
Advanced: How can researchers evaluate the compound’s potential as a ligand in catalytic systems?
Methodological Answer:
- Coordination Studies: Perform UV-Vis titration with metal salts (e.g., Pd(OAc)) in THF. Monitor λ shifts indicating ligand-metal binding .
- DFT Modeling: Calculate binding energies (e.g., using ORCA) for Pd–N/Pd–O interactions.
- Catalytic Screening: Test Suzuki-Miyaura coupling activity with 4-bromotoluene; compare yields with/without ligand .
Advanced: How to resolve conflicting biological activity data across assays (e.g., IC50_{50}50 variability)?
Methodological Answer:
- Assay Validation: Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate sensitivity .
- Solvent Effects: Test DMSO concentration (<1% v/v) to avoid false negatives.
- Statistical Analysis: Apply Grubbs’ test to identify outliers in triplicate data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
